molecular formula C14H6Cl2O2 B14236634 1,4-Anthracenedione, 6,7-dichloro- CAS No. 404351-90-2

1,4-Anthracenedione, 6,7-dichloro-

Cat. No.: B14236634
CAS No.: 404351-90-2
M. Wt: 277.1 g/mol
InChI Key: IEOOGXALDHYYRO-UHFFFAOYSA-N
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Description

1,4-Anthracenedione, 6,7-dichloro- is a chemical compound with the molecular formula C14H6Cl2O4. It is also known by its other name, 6,7-dichloro-1,4-dihydroxyanthraquinone. This compound is a derivative of anthraquinone, which is an aromatic organic compound. 1,4-Anthracenedione, 6,7-dichloro- is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anthracenedione, 6,7-dichloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-dihydroxyanthraquinone. The reaction typically takes place in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6 and 7 positions .

Industrial Production Methods

In industrial settings, the production of 1,4-Anthracenedione, 6,7-dichloro- often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production of the compound. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Anthracenedione, 6,7-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,4-Anthracenedione, 6,7-dichloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Anthracenedione, 6,7-dichloro- involves its interaction with cellular components. The compound can block nucleoside transport, which is essential for DNA and RNA synthesis. This inhibition leads to reduced cell proliferation and increased DNA fragmentation, ultimately inducing cell death. The compound’s cytotoxic effects are particularly pronounced in certain cancer cell lines, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anthracenedione, 6,7-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its cytotoxic effects and makes it a valuable compound for research in anticancer therapies .

Properties

CAS No.

404351-90-2

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

6,7-dichloroanthracene-1,4-dione

InChI

InChI=1S/C14H6Cl2O2/c15-11-5-7-3-9-10(4-8(7)6-12(11)16)14(18)2-1-13(9)17/h1-6H

InChI Key

IEOOGXALDHYYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=C3C=C(C(=CC3=C2)Cl)Cl

Origin of Product

United States

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